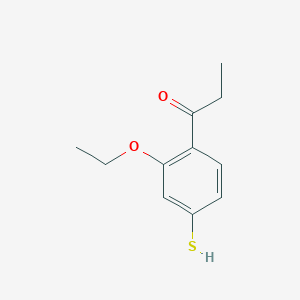

1-(2-Ethoxy-4-mercaptophenyl)propan-1-one

Description

1-(2-Ethoxy-4-mercaptophenyl)propan-1-one is a substituted propan-1-one derivative characterized by a phenyl ring bearing ethoxy (–OCH₂CH₃) and mercapto (–SH) groups at the 2- and 4-positions, respectively. The ketone group at the propan-1-one backbone enhances reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its unique substitution pattern confers distinct physicochemical properties, including moderate polarity due to the electron-donating ethoxy group and the nucleophilic thiol moiety, which influence solubility and reactivity.

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-(2-ethoxy-4-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C11H14O2S/c1-3-10(12)9-6-5-8(14)7-11(9)13-4-2/h5-7,14H,3-4H2,1-2H3 |

InChI Key |

NITZXIDZHDEABV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)S)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Ethoxy-4-mercaptophenyl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 4-mercaptophenylpropanone.

Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Synthetic Routes: One common synthetic route involves the alkylation of 2-ethoxyphenol with 4-mercaptophenylpropanone under controlled temperature and pressure conditions.

Industrial Production: On an industrial scale, the production of 1-(2-Ethoxy-4-mercaptophenyl)propan-1-one may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Ethoxy-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include disulfides, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

1-(2-Ethoxy-4-mercaptophenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4-mercaptophenyl)propan-1-one involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect various biochemical pathways, including oxidative stress pathways, by scavenging free radicals or modulating redox reactions.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Halogens (e.g., –F, –Cl, –Br) and thiol (–SH) groups increase electrophilicity, enhancing reactivity in cross-coupling reactions . Methoxy and ethoxy groups improve solubility in polar solvents .

- Pharmacological Relevance: 4-FMC exhibits central nervous system (CNS) activity due to its cathinone-like structure , while 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one has raised genotoxicity concerns .

Biological Activity

1-(2-Ethoxy-4-mercaptophenyl)propan-1-one, also known by its CAS number 1806380-65-3, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄O₂S

- Molecular Weight : 210.29 g/mol

- Structure : The compound features an ethoxy group and a mercapto group attached to a phenyl ring, contributing to its bioactivity.

Biological Activity Overview

The biological activity of 1-(2-Ethoxy-4-mercaptophenyl)propan-1-one has been explored primarily in the context of its anti-cancer properties. Research indicates that compounds with similar structures often exhibit significant antiproliferative effects against various cancer cell lines.

Antiproliferative Effects

A study evaluating the antiproliferative activity of related compounds found that those with similar thiol and ether functionalities showed promising results against breast cancer cell lines, such as MCF-7 and MDA-MB-231. The IC₅₀ values for these compounds ranged from 10 nM to 33 nM, indicating potent activity .

The mechanisms through which 1-(2-Ethoxy-4-mercaptophenyl)propan-1-one exerts its biological effects are hypothesized to involve:

- Tubulin Destabilization : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

- Targeting Polo-like Kinase 1 (Plk1) : Research has identified that certain derivatives can inhibit Plk1, a critical regulator of mitosis that is often overexpressed in cancers. This inhibition can lead to disrupted mitotic progression and increased cancer cell death .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds structurally related to 1-(2-Ethoxy-4-mercaptophenyl)propan-1-one:

Structure-Activity Relationship (SAR)

The SAR studies have indicated that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.